

## click chemistry reactions with 5-ethynylindane derived from 5-(Trimethylsilylethynyl)indane

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Compound of Interest

Compound Name: 5-(Trimethylsilylethynyl)indane

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# Application Notes and Protocols for Click Chemistry Reactions with 5-Ethynylindane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-ethynylindane from its precursor, **5-(trimethylsilylethynyl)indane**, and its subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The indane scaffold is a valuable pharmacophore in drug discovery, and its functionalization via click chemistry offers a versatile approach to generating novel molecular entities for therapeutic applications.[1][2]

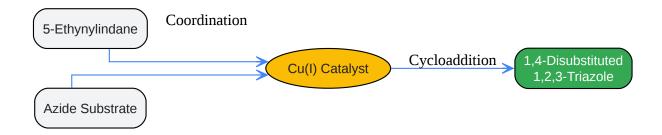
#### Overview of Click Chemistry with 5-Ethynylindane

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[3] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,2,3-triazole ring.[3] This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for medicinal chemistry and drug discovery.

5-Ethynylindane, with its terminal alkyne, serves as a key building block for introducing the indane moiety into larger molecules using click chemistry. The resulting triazole linkage is not merely a linker but can act as a bioisostere for other functional groups and contribute to the overall pharmacological profile of the molecule.



Signaling Pathway Diagram: General CuAAC Reaction



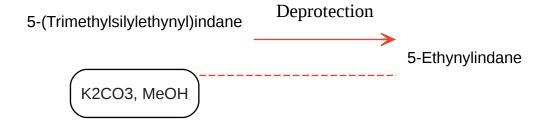
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Caption: General workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

# Experimental Protocols Synthesis of 5-Ethynylindane from 5(Trimethylsilylethynyl)indane

The synthesis of 5-ethynylindane is achieved through the deprotection of its trimethylsilyl (TMS) protected precursor, **5-(trimethylsilylethynyl)indane**. This can be accomplished using various methods, with potassium carbonate in methanol being a mild and efficient option.

#### Reaction Scheme:



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Caption: Deprotection of **5-(trimethylsilylethynyl)indane** to yield 5-ethynylindane.

Protocol: Deprotection using Potassium Carbonate in Methanol



- To a solution of 5-(trimethylsilylethynyl)indane (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to a pH of
   ~7.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude 5-ethynylindane.
- Purify the product by flash column chromatography on silica gel if necessary.

Note: While a specific yield for this reaction on **5-(trimethylsilylethynyl)indane** is not readily available in the searched literature, similar deprotections of aryl-TMS-alkynes using potassium carbonate in methanol are generally high-yielding.[4][5][6]

### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynylindane

This protocol describes a general procedure for the CuAAC reaction between 5-ethynylindane and an azide, using benzyl azide as a representative example.

Reaction Scheme:



# 5-Ethynylindane Benzyl Azide 1-Benzyl-4-(indan-5-yl)-1H-1,2,3-triazole CuSO4·5H2O, Sodium Ascorbate

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Caption: CuAAC reaction of 5-ethynylindane with benzyl azide.

Protocol: CuAAC Reaction

- In a reaction vessel, dissolve 5-ethynylindane (1.0 eq) and benzyl azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of tert-butanol and water (1:1).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.



- Concentrate the solvent under reduced pressure.
- Purify the resulting triazole product by flash column chromatography or recrystallization.

#### **Data Presentation**

The following table summarizes typical reaction conditions and outcomes for CuAAC reactions with aryl acetylenes, which can be considered analogous to 5-ethynylindane.

Alkyne	Azide	Catalyst System	Solvent	Time (h)	Yield (%)	Referenc e
Phenylacet ylene	Benzyl azide	CuSO <sub>4</sub> ·5H <sub>2</sub> O (1 mol%), Sodium Ascorbate (5 mol%)	DMSO/H <sub>2</sub> O (1:3)	2	98	[7]
Phenylacet ylene	Benzyl azide	[CuBr(PPh 3)3] (5 mol%)	t- BuOH/H₂O	2	95	[7]
Phenylacet ylene	Benzyl azide	Cul (1 mol%)	Cyrene™	12	96	[8]
Phenylacet ylene	Phenyl azide	Cu(OAc) <sub>2</sub> · H <sub>2</sub> O (1 mol%)	Toluene	1	>99	[7]

Note: The yields and reaction times for the click reaction of 5-ethynylindane are expected to be comparable to those of other aryl acetylenes under similar conditions.

#### **Applications in Drug Development**

The indane core is a privileged scaffold found in several approved drugs. Its rigid structure allows for the precise positioning of functional groups to interact with biological targets. By utilizing click chemistry with 5-ethynylindane, researchers can rapidly generate libraries of diverse indane-containing compounds for screening in various therapeutic areas, including:



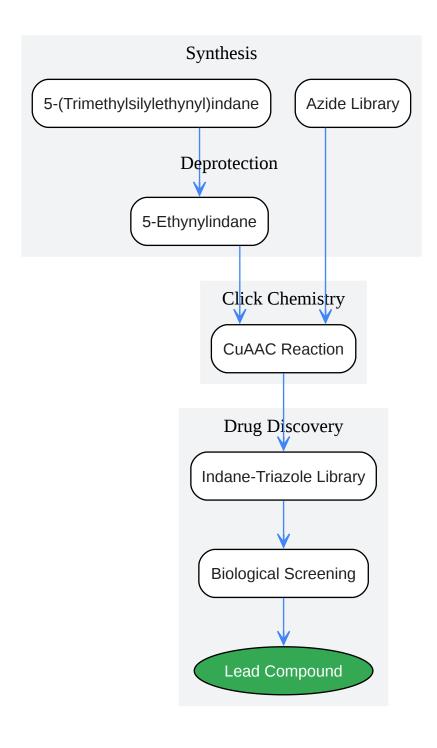




- Anticancer Agents: The triazole ring can mimic other functional groups and participate in hydrogen bonding, which is crucial for binding to protein targets.
- Neuroprotective Agents: Indane derivatives have shown promise in the treatment of neurodegenerative diseases.
- Anti-inflammatory Agents: Click chemistry can be used to synthesize novel indane-based compounds with anti-inflammatory properties.

**Experimental Workflow Diagram** 





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Caption: Workflow for drug discovery using click chemistry with 5-ethynylindane.

By following these protocols and utilizing the versatile nature of click chemistry, researchers can efficiently synthesize and explore the therapeutic potential of novel 5-ethynylindane-derived compounds.



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- To cite this document: BenchChem. [click chemistry reactions with 5-ethynylindane derived from 5-(Trimethylsilylethynyl)indane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394917#click-chemistry-reactions-with-5ethynylindane-derived-from-5-trimethylsilylethynyl-indane]

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